1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with chalcone derivatives under acidic or basic conditions to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, condensation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways. For instance, its interaction with enzyme active sites can lead to the inhibition of enzyme activity, thereby affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-methanol: The reduced form of the aldehyde compound, with different biological activities.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid:
Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Properties
CAS No. |
36640-48-9 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H11ClN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H |
InChI Key |
FFROWSGMCWMYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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